
((2-Aminophenyl)sulfonyl)(2-phenylethyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((2-Aminophenyl)sulfonyl)(2-phenylethyl)amine: is an organic compound with the molecular formula C14H16N2O2S and a molecular weight of 276.36 g/mol . This compound is characterized by the presence of an aminophenyl group, a sulfonyl group, and a phenylethylamine moiety. It is primarily used in research and development settings, particularly in the fields of pharmaceuticals and organic chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ((2-Aminophenyl)sulfonyl)(2-phenylethyl)amine typically involves the reaction of 2-aminophenylsulfonyl chloride with 2-phenylethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and improve yield. The use of high-purity starting materials and stringent quality control measures ensures the consistency and reliability of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: ((2-Aminophenyl)sulfonyl)(2-phenylethyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as or , leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like or , resulting in the formation of amine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halides, alkoxides, polar aprotic solvents.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: ((2-Aminophenyl)sulfonyl)(2-phenylethyl)amine is used as a building block in the synthesis of more complex organic molecules. It is particularly valuable in the development of new pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids. It serves as a probe to investigate enzyme mechanisms and receptor-ligand interactions .
Medicine: It may serve as a lead compound for the development of new therapeutic agents targeting various diseases .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and polymer additives .
Mécanisme D'action
The mechanism of action of ((2-Aminophenyl)sulfonyl)(2-phenylethyl)amine involves its interaction with specific molecular targets such as enzymes and receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition or modulation of enzyme activity. The phenylethylamine moiety can interact with receptor sites, influencing signal transduction pathways and cellular responses .
Comparaison Avec Des Composés Similaires
- ((2-Aminophenyl)sulfonyl)ethanolamine
- ((2-Aminophenyl)sulfonyl)methylamine
- ((2-Aminophenyl)sulfonyl)propylamine
Uniqueness: ((2-Aminophenyl)sulfonyl)(2-phenylethyl)amine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the sulfonyl and phenylethylamine moieties allows for versatile applications in various fields of research and industry .
Propriétés
IUPAC Name |
2-amino-N-(2-phenylethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c15-13-8-4-5-9-14(13)19(17,18)16-11-10-12-6-2-1-3-7-12/h1-9,16H,10-11,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNZWSJHEDPBGOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNS(=O)(=O)C2=CC=CC=C2N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[(3-Bromo-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)sulfonyl]pyridine-2-carboxylic acid](/img/structure/B2926754.png)
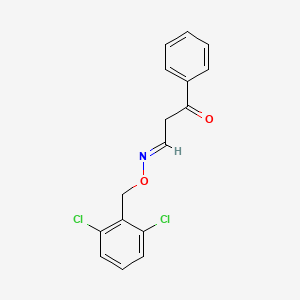
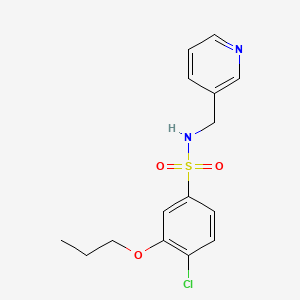

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydroquinolin-1-yl]acetamide](/img/structure/B2926766.png)
![5-cyclopropyl-2-(4-(2-(2-fluorophenyl)acetyl)piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2926767.png)
![tert-butyl N-[4-(2-oxoethyl)oxan-4-yl]carbamate](/img/structure/B2926768.png)
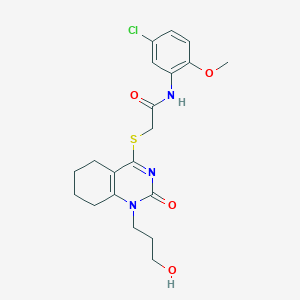
![2-[4-({[6-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrazine](/img/structure/B2926771.png)
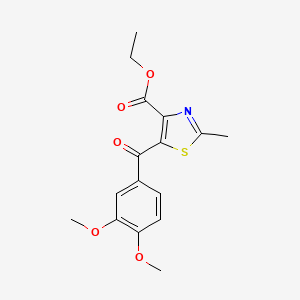
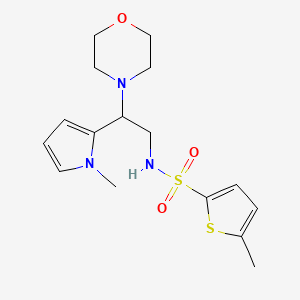
![1-[1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl]-3-(1-hydroxy-2-methylpropan-2-yl)urea](/img/structure/B2926774.png)
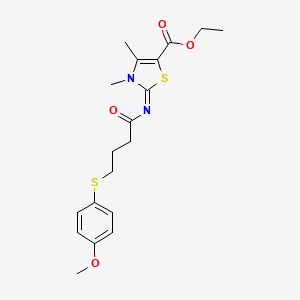
![Tert-butyl 2-[(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]pyrrolidine-1-carboxylate](/img/structure/B2926776.png)
